molecular formula C14H10ClN5O B5178022 4-[(1E)-2-[3-(4-CHLOROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL

4-[(1E)-2-[3-(4-CHLOROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL

Cat. No.: B5178022
M. Wt: 299.71 g/mol
InChI Key: DHNYBJUMWGIDCH-UHFFFAOYSA-N
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Description

4-[(1E)-2-[3-(4-CHLOROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the chlorophenyl and triazole moieties in its structure contributes to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-[3-(4-CHLOROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and phenylhydrazine.

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with phenylhydrazine to form the corresponding hydrazide.

    Cyclization: The hydrazide undergoes cyclization to form the triazole ring.

    Diazotization: The triazole compound is diazotized to introduce the diazenyl group.

    Final Product: The final step involves coupling the diazotized compound with phenol to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-[3-(4-CHLOROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Substituted phenols or triazoles.

Scientific Research Applications

4-[(1E)-2-[3-(4-CHLOROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1E)-2-[3-(4-CHLOROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL involves:

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another compound with a chlorophenyl group and a heterocyclic ring.

    4-Chlorophenyl)acetylene: Contains a chlorophenyl group but lacks the triazole moiety.

Properties

IUPAC Name

4-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]diazenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c15-10-3-1-9(2-4-10)13-16-14(20-18-13)19-17-11-5-7-12(21)8-6-11/h1-8,21H,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNYBJUMWGIDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)N=NC3=CC=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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